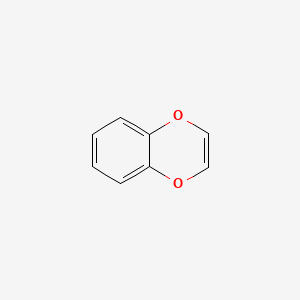

1,4-Benzodioxin

概要

説明

1,4-Benzodioxin, also known as this compound, is a useful research compound. Its molecular formula is C8H6O2 and its molecular weight is 134.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Oxidation of Sulfur-Containing Derivatives

The sulfide group in 1,4-benzodioxane derivatives undergoes controlled oxidation to form sulfoxides or sulfones. For example:

-

Compound 23 (containing a methylthio group at position 8) reacts with 30% H₂O₂ under different conditions:

Table 1: Oxidation Reactions of 1,4-Benzodioxane Derivatives

| Starting Material | Oxidizing Agent | Product (Yield) | Key Spectral Data |

|---|---|---|---|

| Compound 23 | H₂O₂ + TeO₂ | Sulfoxide 33 (64%) | HR-ESI-MS: m/z 399.1023 [M+H]⁺ |

| Compound 23 | H₂O₂ | Sulfone 34 (74%) | HR-ESI-MS: m/z 415.0971 [M+H]⁺ |

Palladium-Catalyzed Asymmetric Allylic Substitution

1,4-Benzodioxin derivatives are synthesized via palladium-catalyzed tandem allylic substitution. For instance:

-

Reaction of catechol 18 with (Z)-1,4-bis(acyloxy)-2-butene (9a–c) using a PdCl₂-7 complex yields enantiomerically enriched This compound 19 (up to 71% ee with KF as the base) .

Table 2: Palladium-Catalyzed Synthesis of this compound Derivatives

| Substrate | Catalyst | Base | Product (ee) | Yield |

|---|---|---|---|---|

| 9a | PdCl₂-7 | KF | 19 (71%) | 97% |

| 9b | PdCl₂-7 | KF | 19 (64%) | 65% |

Electrochemical Cascade Reactions

Electrochemically induced cascade reactions enable green synthesis of 1,4-benzoxazine derivatives. These reactions utilize electricity instead of chemical oxidants, achieving high atom economy at room temperature .

Dess-Martin Periodinane (DMP)-Mediated Polycyclization

Nicolaou et al. developed a DMP-mediated cascade reaction for synthesizing 1,4-benzoxazine-containing polycycles:

-

Anilides 26a–i react with DMP:H₂O to form polycycles 27a–i (35–57% yield) via an o-imidoquinone intermediate .

Table 3: DMP-Mediated Synthesis of Benzoxazine Derivatives

| Substrate | Reaction Conditions | Product | Yield |

|---|---|---|---|

| 26a | DMP, benzene, reflux | 27a | 52% |

| 26b | DMP, CH₂Cl₂, RT | 27b | 44% |

Radical Coupling Reactions

Silver oxide-mediated radical coupling of catechols with phenylpropenes forms 1,4-benzodioxane lignans:

-

Catechol 34 reacts with phenylpropene derivatives to yield 3-aryl-1,4-benzodioxanes via phenoxy radicals .

Ethoxycarbonylation

Ethyl chloroformate introduces ethoxycarbonyl groups into this compound:

-

Reaction of This compound-2-carboxylic acid with ethyl chloroformate produces 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid , confirmed by NMR (quartet at δ 4.45 ppm for ethyl group) .

Amide Bond Formation

1,4-Benzodioxane-6-carbonyl chloride (17 ) reacts with amines to form amide derivatives (18–31 ):

特性

CAS番号 |

255-37-8 |

|---|---|

分子式 |

C8H6O2 |

分子量 |

134.13 g/mol |

IUPAC名 |

1,4-benzodioxine |

InChI |

InChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H |

InChIキー |

HPARLNRMYDSBNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC=CO2 |

正規SMILES |

C1=CC=C2C(=C1)OC=CO2 |

Key on ui other cas no. |

255-37-8 |

同義語 |

1,4-benzodioxine |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。